Methsuximide-d5

Description

Properties

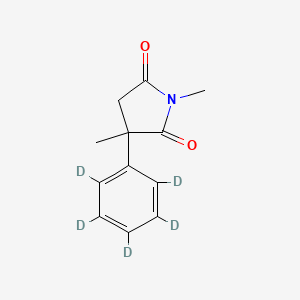

IUPAC Name |

1,3-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)pyrrolidine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-12(9-6-4-3-5-7-9)8-10(14)13(2)11(12)15/h3-7H,8H2,1-2H3/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJXPJJZHWIXJCJ-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)N(C1=O)C)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2(CC(=O)N(C2=O)C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676024 | |

| Record name | 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189980-63-9 | |

| Record name | 1,3-Dimethyl-3-(~2~H_5_)phenylpyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methsuximide-d5: Chemical Properties and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Methsuximide-d5, a deuterated analog of the anticonvulsant drug Methsuximide. It also explores a plausible synthetic pathway for this isotopically labeled compound, offering valuable information for researchers in drug metabolism, pharmacokinetics, and analytical chemistry.

Core Chemical Properties

This compound is a stable, isotopically labeled form of Methsuximide where five hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling makes it an invaluable tool as an internal standard in quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate determination of Methsuximide levels in biological matrices.[1]

| Property | This compound | Methsuximide (for comparison) |

| IUPAC Name | 1,3-Dimethyl-3-(phenyl-d5)-2,5-pyrrolidinedione | 1,3-Dimethyl-3-phenylpyrrolidine-2,5-dione |

| Synonyms | (±)-Mesuximide-d5, 1,3-Dimethyl-3-(phenyl-d5)succinimide | (±)-Mesuximide, Celontin, N,2-Dimethyl-2-phenylsuccinimide |

| CAS Number | 1189980-63-9[1] | 77-41-8 |

| Molecular Formula | C₁₂H₈D₅NO₂[1] | C₁₂H₁₃NO₂ |

| Molecular Weight | 208.27 g/mol [1] | 203.24 g/mol [2] |

| Appearance | Yellow Oil | Solid |

| Melting Point | Not available | 52.5 °C |

| Boiling Point | Not available | 121.5 °C at 0.1 mmHg |

| Solubility | Chloroform (Slightly), Methanol (Slightly, Sonicated) | Freely soluble in methanol and alcohol; slightly soluble in hot water; very soluble in chloroform. |

| Purity | ≥98% (CP), ≥98% D | Not applicable |

Synthesis of this compound: A Plausible Pathway

A likely approach would involve the synthesis of a deuterated precursor, such as phenyl-d5-acetonitrile or a similar starting material, which can then be incorporated into the succinimide ring structure. The synthesis of Methsuximide itself is known to proceed via the reaction of α-phenyl-α-methylsuccinic acid with methylamine.

Below is a logical workflow for the synthesis of this compound, starting from commercially available deuterated benzene.

References

An In-depth Technical Guide to the Mechanism of Action of Methsuximide-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Methsuximide-d5, focusing on its molecular targets, pharmacological effects, and the experimental methodologies used to elucidate its function. This document is intended for an audience with a strong background in neuroscience, pharmacology, and drug development.

Introduction

Methsuximide is a succinimide anticonvulsant medication primarily used in the management of absence (petit mal) seizures, particularly those refractory to other treatments.[1][2][3] this compound is a deuterated analog of Methsuximide. The replacement of five hydrogen atoms with deuterium, a stable isotope of hydrogen, does not alter the fundamental mechanism of action of the drug.[4][5] This substitution, however, can modify the drug's metabolic profile due to the kinetic isotope effect. The stronger carbon-deuterium bond can lead to a slower rate of metabolism, potentially resulting in a longer half-life and altered pharmacokinetic properties compared to the non-deuterated parent compound. This compound is most commonly utilized as an internal standard in analytical and bioanalytical assays for the precise quantification of Methsuximide and its metabolites.

The primary therapeutic action of Methsuximide, and by extension this compound, is mediated through the inhibition of low-voltage-activated T-type calcium channels in the brain. This action is largely attributed to its active metabolite, N-desmethylmethsuximide.

Core Mechanism of Action: Inhibition of T-Type Calcium Channels

The central mechanism of action of Methsuximide is the blockade of T-type voltage-sensitive calcium channels (VSCCs). These channels are critical in regulating neuronal excitability and are particularly implicated in the generation of the characteristic spike-and-wave discharges observed in absence seizures.

T-type calcium channels are expressed at high densities in thalamic neurons, where they contribute to the generation and regulation of thalamocortical rhythms. In individuals with absence seizures, there is a pathological increase in the activity of these channels, leading to excessive neuronal firing. Methsuximide and its active metabolite act to suppress this aberrant electrical activity.

The primary molecular target is the alpha-1G subunit of the T-type voltage-dependent calcium channel. By binding to and inhibiting these channels, Methsuximide reduces the influx of calcium ions into neurons, which in turn stabilizes the neuronal membrane and prevents the abnormal electrical discharges that precipitate seizures. This inhibitory action is state-dependent, with a higher affinity for the inactivated state of the channel.

While the primary mechanism is the inhibition of T-type calcium channels, some evidence suggests that Methsuximide may also have secondary effects, such as modulating sodium channels and enhancing the activity of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), although these actions are less well-characterized.

The Role of the Active Metabolite: N-desmethylmethsuximide

A crucial aspect of Methsuximide's pharmacology is its rapid metabolism to an active metabolite, N-desmethylmethsuximide. This metabolite is considered the major contributor to the anticonvulsant effects of the drug. This is largely due to its significantly longer elimination half-life compared to the parent compound.

Quantitative Data

The following tables summarize key quantitative data related to the pharmacokinetics and pharmacodynamics of Methsuximide and its active metabolite.

Table 1: Pharmacokinetic Parameters of Methsuximide and N-desmethylmethsuximide

| Parameter | Methsuximide | N-desmethylmethsuximide |

| Half-life | 1.4 - 2.6 hours | 28 - 38 hours |

| Time to Peak Plasma Concentration (Tmax) | Not Available | 1 - 4 hours |

| Protein Binding | Not Available | 45 - 60% |

Table 2: Pharmacodynamic Data for N-desmethylmethsuximide (as MPS) on Human T-Type Calcium Channels

| Parameter | Channel Isoform | Value |

| Apparent Affinity (KI) | alpha 1G | 0.3 - 0.5 mM |

| alpha 1I | 0.3 - 0.5 mM | |

| alpha 1H | 0.6 - 1.2 mM | |

| IC50 (Persistent Current) | T-type channels | 0.6 mM |

Data for N-desmethylmethsuximide is presented as alpha-methyl-alpha-phenylsuccinimide (MPS). Data from a study on cloned human T-type channels.

Signaling Pathway and Logic Diagrams

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its characterization.

Caption: Mechanism of action of this compound.

Caption: Experimental workflow for characterizing T-type channel inhibition.

Experimental Protocols

The following is a generalized protocol for characterizing the inhibitory effects of Methsuximide's active metabolite on T-type calcium channels using whole-cell patch-clamp electrophysiology.

1. Cell Culture and Transfection

-

Cell Line: Human Embryonic Kidney (HEK-293) cells are commonly used due to their low endogenous ion channel expression.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Transfection: Cells are transiently or stably transfected with cDNA encoding the desired human T-type calcium channel isoform (e.g., Cav3.1, Cav3.2, or Cav3.3) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent marker (e.g., GFP) can be used to identify transfected cells. For stable cell lines, a selection antibiotic is added to the culture medium.

-

Plating: 24-48 hours prior to recording, cells are plated onto glass coverslips coated with poly-L-lysine.

2. Electrophysiological Recording

-

Solutions:

-

External Solution (in mM): 140 TEA-Cl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with TEAOH.

-

Internal (Pipette) Solution (in mM): 120 Cs-methanesulfonate, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.1 Na-GTP. pH adjusted to 7.2 with CsOH.

-

-

Pipettes: Borosilicate glass capillaries are pulled to a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording:

-

Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope and continuously perfused with the external solution.

-

Whole-cell patch-clamp recordings are established on fluorescently identified cells.

-

Membrane currents are recorded using a patch-clamp amplifier. Data is filtered and digitized for analysis.

-

3. Voltage-Clamp Protocol and Drug Application

-

Voltage Protocol: To elicit T-type currents, cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure the channels are in a closed, non-inactivated state. Depolarizing voltage steps (e.g., to -30 mV) are then applied to activate the channels.

-

Drug Application: The active metabolite of Methsuximide (N-desmethylmethsuximide) is dissolved in the external solution at various concentrations and applied to the cell via a perfusion system. The effect of the compound on the T-type current amplitude is measured.

4. Data Analysis

-

The peak inward current in the presence of the drug is compared to the control current to determine the percentage of inhibition.

-

Dose-response curves are constructed by plotting the percentage of inhibition against the drug concentration.

-

The half-maximal inhibitory concentration (IC50) is determined by fitting the dose-response curve with the Hill equation.

-

The apparent affinity for the inactivated state (KI) can be estimated by examining the shift in the steady-state inactivation curve in the presence of the drug.

Conclusion

The mechanism of action of this compound is fundamentally identical to that of Methsuximide, centered on the inhibition of T-type calcium channels by its active metabolite, N-desmethylmethsuximide. This action reduces neuronal hyperexcitability in the thalamocortical circuits, thereby suppressing absence seizures. The deuteration in this compound is primarily a tool for analytical purposes and for potentially modifying the pharmacokinetic profile of the drug. A thorough understanding of this mechanism, supported by quantitative data and detailed experimental protocols, is essential for the continued development of novel and improved antiepileptic therapies.

References

- 1. Optimized Transfection Strategy for Expression and Electrophysiological Recording of Recombinant Voltage-Gated Ion Channels in HEK-293T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Generation and characterization of a cell line with inducible expression of Ca(v)3.2 (T-type) channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

An In-Depth Technical Guide to the Pharmacokinetics and Metabolism of Methsuximide-d5

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the pharmacokinetics and metabolism of Methsuximide-d5. This guide synthesizes information on the non-deuterated parent compound, Methsuximide, and integrates established principles of deuterium isotope effects on drug metabolism to provide a comprehensive theoretical framework and practical experimental guidance for this compound.

Introduction

Methsuximide is a succinimide anticonvulsant utilized in the management of absence seizures. Its deuterated analog, this compound, in which five hydrogen atoms on the phenyl ring are replaced with deuterium, is primarily employed as an internal standard in bioanalytical methods. While the pharmacokinetics and metabolism of Methsuximide are well-documented, the introduction of deuterium can potentially alter these properties. This technical guide provides a detailed overview of the known pharmacokinetics and metabolism of Methsuximide and explores the anticipated effects of deuteration in this compound. It also outlines comprehensive experimental protocols for the in-depth study of this deuterated compound.

Pharmacokinetics of Methsuximide (Non-Deuterated)

The pharmacokinetic profile of Methsuximide is characterized by rapid absorption and extensive metabolism. The parent drug has a short half-life, while its primary active metabolite, N-desmethylmethsuximide, exhibits a significantly longer half-life and is largely responsible for the therapeutic effect.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: Methsuximide is readily absorbed following oral administration.

-

Distribution: Specific data on the volume of distribution for Methsuximide is not extensively reported, but it is expected to distribute into various tissues.

-

Metabolism: The primary site of metabolism is the liver, where Methsuximide undergoes rapid and extensive N-demethylation to form the active metabolite, N-desmethylmethsuximide. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes. Other minor metabolic pathways, such as aromatic hydroxylation of the phenyl ring, may also occur.

-

Excretion: The metabolites of Methsuximide are primarily excreted in the urine.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters for Methsuximide and its active metabolite, N-desmethylmethsuximide, in various species.

Table 1: Pharmacokinetic Parameters of Methsuximide in Humans

| Parameter | Value | Reference(s) |

| Time to Peak (Tmax) | 1 - 4 hours | |

| Half-life (t1/2) | 1 - 3 hours | |

| Active Metabolite | N-desmethylmethsuximide |

Table 2: Pharmacokinetic Parameters of N-desmethylmethsuximide in Humans

| Parameter | Value | Reference(s) |

| Half-life (t1/2) | 38 - 48 hours | |

| Therapeutic Plasma Concentration | 10 - 40 µg/mL |

Table 3: Pharmacokinetic Parameters of Methsuximide in Dogs

| Parameter | Value | Reference(s) |

| Half-life (t1/2) | 2.5 - 4 hours | |

| Clearance (CL) | Varies with dose | |

| Volume of Distribution (Vd) | Varies with dose |

Table 4: Pharmacokinetic Parameters of N-desmethylmethsuximide in Dogs

| Parameter | Value | Reference(s) |

| Half-life (t1/2) | ~34 hours |

Metabolism of Methsuximide and the Potential Impact of Deuteration in this compound

The metabolism of Methsuximide is central to its pharmacological activity. The deuteration in this compound is on the phenyl ring, which is not the primary site of metabolism.

Primary Metabolic Pathway: N-Demethylation

The major metabolic transformation of Methsuximide is the removal of the N-methyl group to form N-desmethylmethsuximide.

Caption: Primary metabolic pathway of Methsuximide.

Potential Effects of Phenyl-d5 Deuteration

-

Kinetic Isotope Effect (KIE): Since the deuterium atoms in this compound are located on the phenyl ring and not on the N-methyl group, a significant primary kinetic isotope effect on the rate of N-demethylation is not anticipated. The C-D bonds on the phenyl ring are not broken during this primary metabolic step.

-

Metabolic Switching: While the primary metabolic pathway is unlikely to be significantly affected, deuteration of the phenyl ring could slow down minor metabolic pathways that involve this part of the molecule, such as aromatic hydroxylation. This phenomenon, known as "metabolic switching," could potentially lead to a different profile of minor metabolites compared to the non-deuterated drug. However, as N-demethylation is the predominant pathway, the overall pharmacokinetic profile of this compound is expected to be largely similar to that of Methsuximide.

Caption: Potential metabolic pathways for this compound.

Experimental Protocols

To definitively characterize the pharmacokinetics and metabolism of this compound, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolism using Liver Microsomes

This protocol outlines a typical experiment to assess the metabolic stability and identify the metabolites of this compound.

Caption: Workflow for in vitro metabolism study.

Detailed Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

-

Thaw cryopreserved liver microsomes (e.g., human, rat, dog) on ice.

-

Prepare an NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) in phosphate buffer (pH 7.4).

-

-

Incubation:

-

In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and this compound.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

-

Time-Point Sampling and Reaction Quenching:

-

At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

Immediately quench the reaction by adding a volume of cold acetonitrile (containing an internal standard if necessary).

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube or a 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method to quantify the remaining this compound and identify any formed metabolites.

-

-

Data Analysis:

-

Plot the percentage of remaining this compound against time to determine the metabolic stability (half-life, intrinsic clearance).

-

Analyze the MS/MS spectra to identify the structures of any detected metabolites.

-

In Vivo Pharmacokinetic Study in an Animal Model (e.g., Rat)

This protocol describes a typical in vivo study to determine the pharmacokinetic profile of this compound.

Caption: Workflow for in vivo pharmacokinetic study.

Detailed Methodology:

-

Animal Model:

-

Use a suitable animal model, such as male Sprague-Dawley rats.

-

Acclimate the animals to the housing conditions for at least one week before the study.

-

Fast the animals overnight before dosing.

-

-

Dosing:

-

Prepare a formulation of this compound suitable for the chosen route of administration (e.g., a solution or suspension for oral gavage, a sterile solution for intravenous injection).

-

Administer a single dose of this compound to each animal.

-

-

Blood Sampling:

-

Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a cannulated vessel or tail vein.

-

Collect blood into tubes containing an anticoagulant (e.g., EDTA).

-

-

Sample Processing and Storage:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Bioanalysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound and its expected major metabolite, N-desmethylthis compound, in plasma.

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental or compartmental analysis software to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), area under the plasma concentration-time curve (AUC), half-life (t1/2), clearance (CL), and volume of distribution (Vd).

-

Conclusion

Methsuximide-d5: A Technical Guide to Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methsuximide-d5, a deuterated analog of the anticonvulsant drug Methsuximide. Understanding the stability profile of this isotopically labeled compound is critical for its use as an internal standard in pharmacokinetic studies, in metabolic research, and during its development as a potential therapeutic agent. This document outlines general storage guidelines, potential degradation pathways, and standardized experimental protocols for stability assessment.

Core Stability and Storage Recommendations

Proper storage is paramount to ensure the integrity and purity of this compound. The following recommendations are based on information for the parent compound, Methsuximide, and general guidelines for deuterated compounds.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Condition | Rationale & Remarks |

| Temperature | +4°C (Refrigerated) | Recommended by suppliers of this compound for long-term storage to minimize potential degradation.[1] |

| 15°C to 30°C (59°F to 86°F) | Permissible excursions for the parent compound, Methsuximide.[2] | |

| Light | Protect from light | Store in amber vials or light-opaque containers to prevent photolytic degradation. |

| Moisture | Protect from moisture | Store in a dry environment with a desiccant if necessary to prevent hydrolysis. |

| Heat | Avoid excessive heat (above 40°C / 104°F) | Methsuximide has a low melting point, and exposure to high temperatures should be avoided.[2] |

Potential Degradation Pathways

While specific degradation pathways for this compound have not been extensively published, potential degradation can be inferred from the chemistry of the succinimide ring and general knowledge of drug degradation.

One of the primary potential degradation pathways for succinimide-containing compounds is the hydrolysis of the succinimide ring . This can be catalyzed by acidic or basic conditions, leading to the opening of the ring and the formation of inactive metabolites. The stability of deuterated compounds is often enhanced due to the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially slowing down metabolic degradation processes. However, chemical stability towards factors like pH, temperature, and light may not be significantly altered.

Experimental Protocols for Stability Testing

The following are generalized protocols for forced degradation studies, which are essential for determining the intrinsic stability of a drug substance and identifying potential degradation products. These protocols are based on ICH guidelines and should be adapted for this compound.

Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation of a substance to identify likely degradation products and establish stability-indicating analytical methods.

Table 2: General Protocol for Forced Degradation Studies of this compound

| Stress Condition | Protocol |

| Acid Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent (e.g., methanol, acetonitrile). 2. Add 0.1 M to 1 M hydrochloric acid. 3. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). 4. Neutralize the solution with a suitable base. 5. Analyze the sample using a stability-indicating HPLC method. |

| Base Hydrolysis | 1. Prepare a solution of this compound in a suitable solvent. 2. Add 0.1 M to 1 M sodium hydroxide. 3. Incubate at room temperature for a defined period. 4. Neutralize the solution with a suitable acid. 5. Analyze the sample. |

| Oxidative Degradation | 1. Prepare a solution of this compound. 2. Add a solution of hydrogen peroxide (e.g., 3-30%). 3. Incubate at room temperature for a defined period, protected from light. 4. Analyze the sample. |

| Thermal Degradation | 1. Place solid this compound in a controlled temperature chamber. 2. Expose to elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period. 3. Dissolve the sample in a suitable solvent. 4. Analyze the sample. |

| Photostability | 1. Expose solid this compound or its solution to a light source according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). 2. Include a dark control sample wrapped in aluminum foil. 3. Analyze both the exposed and control samples. |

Analytical Methodology

A validated, stability-indicating analytical method is crucial for assessing the stability of this compound. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique.

Key characteristics of a stability-indicating method:

-

Specificity: The ability to accurately measure the analyte in the presence of impurities, degradation products, and matrix components.

-

Accuracy: The closeness of test results to the true value.

-

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Mechanism of Action of Methsuximide

Methsuximide, the parent compound of this compound, exerts its anticonvulsant effects primarily through the inhibition of T-type calcium channels in thalamic neurons. This action helps to suppress the characteristic spike-and-wave patterns associated with absence seizures.

Caption: Mechanism of action of Methsuximide.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a comprehensive stability study of this compound.

References

The Gold Standard: A Technical Guide to Deuterated Standards in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical applications of deuterated internal standards in mass spectrometry. It is designed to serve as a comprehensive resource for professionals in research, clinical diagnostics, and drug development who seek to enhance the accuracy, precision, and robustness of their quantitative analytical methods.

Core Principles: The Foundation of Quantitative Accuracy

In the landscape of quantitative analysis, particularly within the realms of pharmaceutical development and clinical diagnostics, the pursuit of accuracy and precision is paramount.[1] Liquid chromatography-mass spectrometry (LC-MS) has become a cornerstone for the sensitive and selective quantification of a wide array of analytes in complex biological matrices.[1] However, the inherent variability of the analytical process can compromise the reliability of quantitative data. The use of internal standards is a fundamental strategy to mitigate these variabilities, and among these, deuterated standards are widely regarded as the "gold standard".[1][2]

The core principle behind the efficacy of deuterated standards is isotope dilution mass spectrometry (IDMS) .[3] In this technique, a known quantity of a deuterated analog of the analyte of interest is introduced into the sample at the earliest stage of preparation. This "internal standard" is chemically identical to the analyte but possesses a greater mass due to the substitution of one or more hydrogen atoms with deuterium. This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the entire analytical workflow.

This near-identical behavior is the key to their success. Any loss of the analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard. Consequently, by measuring the ratio of the analyte's signal to that of the internal standard, these variations are effectively normalized, leading to highly accurate and precise quantification.

Advantages of Employing Deuterated Standards

The use of deuterated internal standards offers several significant advantages over other types of internal standards, such as structural analogs, or methods without an internal standard.

-

Correction for Matrix Effects: A major challenge in bioanalysis is the "matrix effect," where co-eluting endogenous components from the sample matrix (e.g., plasma, urine) can suppress or enhance the ionization of the analyte, leading to inaccurate results. Since a deuterated standard co-elutes with the analyte, it experiences the same matrix effects, allowing for reliable correction and more accurate quantification.

-

Compensation for Sample Preparation Variability: Losses during sample extraction, evaporation, and reconstitution are common sources of error. The chemically identical nature of a deuterated standard ensures that it is lost to the same extent as the analyte, thereby providing an accurate correction for these procedural inconsistencies.

-

Improved Accuracy and Precision: By mitigating the effects of both matrix variability and sample preparation inconsistencies, deuterated standards significantly improve the overall accuracy and precision of quantitative results.

-

Enhanced Method Robustness: The use of deuterated standards makes analytical methods more robust and transferable between different laboratories and instruments.

Data Presentation: The Quantitative Impact

The theoretical advantages of using deuterated standards are consistently supported by empirical data from method validation studies. The following tables summarize the quantitative improvements observed in various bioanalytical methods when employing deuterated internal standards.

Table 1: Performance Comparison for Immunosuppressant Drug Monitoring

| Analyte | Internal Standard | Linearity (r²) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Accuracy (%) |

| Cyclosporine A | Deuterated (d12) | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Tacrolimus | Deuterated (d3) | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Sirolimus | Deuterated (d3) | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Everolimus | Deuterated (d4) | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 89 - 138 |

| Mycophenolic Acid | Deuterated (d3) | >0.997 | 0.9 - 14.7 | 2.5 - 12.5 | 90 - 113 |

Data synthesized from a method validation study for five immunosuppressants in whole blood.

Table 2: Performance Characteristics for Antiepileptic Drug Quantification

| Analyte | Linearity (r²) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |

| Carbamazepine | 0.994 - 1.000 | < 15 | < 15 | 85 - 115 |

| Lamotrigine | 0.994 - 1.000 | < 15 | < 15 | 85 - 115 |

| Levetiracetam | 0.994 - 1.000 | < 15 | < 15 | 85 - 115 |

| Topiramate | 0.994 - 1.000 | < 15 | < 15 | 85 - 115 |

| Valproic Acid | 0.994 - 1.000 | < 15 | < 15 | 85 - 115 |

Summary of validation data for a UPLC-MS/MS method for 13 antiepileptic drugs using deuterated internal standards.

Table 3: Validation Summary for Corticosteroid Analysis in Plasma

| Analyte | Linearity (r²) | Intra-assay Precision (%RSD) | Inter-assay Precision (%RSD) | Accuracy (% Bias) |

| Cortisol | >0.995 | < 14.0 | < 15.0 | Within ±15 |

| Cortisone | >0.995 | < 14.0 | < 15.0 | Within ±15 |

| Androstenedione | >0.995 | < 14.0 | < 15.0 | Within ±15 |

| Testosterone | >0.995 | < 14.0 | < 15.0 | Within ±15 |

Representative data from a validated LC-MS/MS method for the quantification of a panel of steroid hormones in human plasma using deuterated internal standards.

Experimental Protocols: Methodologies for Key Experiments

This section provides detailed methodologies for common sample preparation techniques and LC-MS/MS analysis incorporating deuterated internal standards.

Sample Preparation: Protein Precipitation (for Plasma/Serum)

This is a rapid and straightforward method for removing the majority of proteins from a plasma or serum sample.

Materials:

-

Plasma or serum sample

-

Deuterated internal standard working solution

-

Precipitating solvent (e.g., acetonitrile or methanol, often containing 0.1% formic acid)

-

Vortex mixer

-

Centrifuge

Procedure:

-

To 100 µL of plasma or serum in a microcentrifuge tube, add 10 µL of the deuterated internal standard working solution.

-

Vortex briefly to mix.

-

Add 300 µL of cold precipitating solvent.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube or autosampler vial for LC-MS/MS analysis.

Sample Preparation: Solid-Phase Extraction (SPE) (for Urine)

This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.

Materials:

-

Urine sample

-

Deuterated internal standard working solution

-

SPE cartridges (e.g., C18)

-

Conditioning solvent (e.g., methanol)

-

Equilibration solvent (e.g., water)

-

Wash solvent (e.g., 5% methanol in water)

-

Elution solvent (e.g., acetonitrile)

-

Vacuum manifold

-

Nitrogen evaporator

Procedure:

-

To 1 mL of urine, add 50 µL of the deuterated internal standard working solution and vortex.

-

Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol through each cartridge.

-

Equilibration: Pass 1 mL of water through each cartridge. Do not allow the cartridges to go dry.

-

Sample Loading: Load the pre-treated urine sample onto the cartridge.

-

Washing: Pass 1 mL of the wash solvent through the cartridge to remove interferences.

-

Drying: Dry the cartridge under vacuum for 5 minutes.

-

Elution: Place clean collection tubes in the manifold. Add 1 mL of the elution solvent to elute the analyte and internal standard.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis: General Parameters

The following are typical starting parameters that should be optimized for the specific analyte and instrument.

-

LC System: A UPLC or HPLC system.

-

Column: A reversed-phase C18 or C8 column of appropriate dimensions.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to achieve good chromatographic separation.

-

Flow Rate: 0.3 - 0.6 mL/min.

-

Injection Volume: 5 - 10 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Determine the optimal precursor ion to product ion transitions for both the analyte and the deuterated internal standard by infusing the individual standard solutions.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the use of deuterated standards in mass spectrometry.

Conclusion

References

- 1. Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Development of a UPLC-MS/MS Method to Simultaneously Measure 13 Antiepileptic Drugs with Deuterated Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

The deuterium switch in anticonvulsant therapy is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of established drugs. By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, chemists can slow down the metabolic processes that break down these drugs in the body. This "kinetic isotope effect" can lead to a longer drug half-life, more stable plasma concentrations, and potentially a reduction in dosing frequency and toxic metabolic byproducts.

The deuterium switch in anticonvulsant therapy is a strategic approach in medicinal chemistry to enhance the pharmacokinetic properties of established drugs.[1][2][3] By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium, chemists can slow down the metabolic processes that break down these drugs in the body.[1][4] This "kinetic isotope effect" can lead to a longer drug half-life, more stable plasma concentrations, and potentially a reduction in dosing frequency and toxic metabolic byproducts.

This technical guide provides an in-depth overview of the synthesis and characterization of deuterated anticonvulsants, focusing on key examples such as Carbamazepine, Valproic Acid, and Lamotrigine. It is intended for researchers, scientists, and professionals in the field of drug development.

The Kinetic Isotope Effect in Drug Metabolism

The foundation of deuterated drug development lies in the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, enzymatic reactions that involve the cleavage of this bond, a common step in drug metabolism by enzymes like the Cytochrome P450 (CYP) family, occur at a slower rate. This metabolic slowdown can significantly alter a drug's pharmacokinetic profile, offering several potential advantages:

-

Improved Metabolic Stability: A slower rate of metabolism leads to a longer drug half-life.

-

Reduced Patient Dosing: A longer half-life can translate to less frequent administration of the drug.

-

Lowered Toxicity: Deuteration can sometimes redirect metabolic pathways away from the formation of toxic byproducts.

-

Increased Efficacy: More stable plasma concentrations can lead to improved therapeutic effects.

However, the application of deuteration requires a thorough understanding of the drug's metabolic pathways to ensure that the isotopic substitution produces the desired effect without unintended consequences.

Synthesis and Characterization of Deuterated Anticonvulsants

The synthesis of deuterated anticonvulsants involves the selective introduction of deuterium atoms into the molecular structure. This can be a complex process, often requiring multi-step syntheses and specialized reagents. The characterization of these compounds is equally critical to confirm the location and extent of deuteration, as well as the overall purity of the final product.

General Synthetic Workflow

The synthesis of a deuterated drug typically follows a structured workflow, beginning with the selection of starting materials and culminating in the purification and characterization of the final product.

Caption: General workflow for the synthesis of deuterated compounds.

General Characterization Workflow

Confirming the identity and purity of a synthesized deuterated compound requires a multi-faceted analytical approach. No single technique can provide all the necessary information.

Caption: Analytical workflow for characterizing deuterated compounds.

Case Study: Deuterated Carbamazepine

Carbamazepine is a widely used anticonvulsant that is metabolized by CYP3A4. Deuteration at metabolically active sites can slow its clearance.

Mechanism of Action: Sodium Channel Blockade

Carbamazepine exerts its anticonvulsant effect primarily by blocking voltage-gated sodium channels, which stabilizes neuronal membranes and inhibits the repetitive firing of action potentials.

Caption: Mechanism of action of Carbamazepine.

Experimental Protocols

Synthesis of Deuterated Carbamazepine (Illustrative)

A common strategy for synthesizing deuterated carbamazepine involves the use of deuterated reagents. For example, deuteration of the aromatic rings can be achieved through acid-catalyzed hydrogen-deuterium exchange.

-

Preparation: Dissolve carbamazepine in a suitable solvent.

-

Deuteration: Add a source of deuterium, such as D₂SO₄ in D₂O, and heat the mixture under reflux.

-

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: After completion, neutralize the acid and extract the product with an organic solvent.

-

Purification: Purify the crude product using column chromatography on silica gel.

Characterization of Deuterated Carbamazepine

-

¹H NMR: The disappearance or reduction in the intensity of proton signals at the sites of deuteration.

-

²H NMR: The appearance of signals corresponding to the chemical environment of the incorporated deuterium.

-

Mass Spectrometry: An increase in the molecular weight corresponding to the number of deuterium atoms incorporated. For example, the molecular ion peak for carbamazepine-d10 would be observed at m/z 246, compared to 236 for the non-deuterated compound.

Pharmacokinetic Data

| Parameter | Carbamazepine | Deuterated Carbamazepine (Illustrative) |

| Half-life (t½) | 12-18 hours | Expected to be longer |

| Clearance (CL/F) | 7-12 mL/h/kg | Expected to be lower |

| Bioavailability | 75-85% | May be altered |

Case Study: Deuterated Valproic Acid

Valproic acid has a broad spectrum of anticonvulsant activity and is metabolized through multiple pathways, including glucuronidation and beta-oxidation. Deuteration can influence these pathways, potentially reducing the formation of hepatotoxic metabolites.

Mechanism of Action: Enhancement of GABAergic Neurotransmission

One of the primary mechanisms of valproic acid is the enhancement of the inhibitory neurotransmitter GABA. It achieves this by inhibiting enzymes that break down GABA and potentially by increasing its synthesis.

Caption: Mechanism of action of Valproic Acid.

Experimental Protocols

Synthesis of Deuterated Valproic Acid (Illustrative)

Deuterated valproic acid can be synthesized from deuterated starting materials.

-

Preparation: Start with a deuterated precursor, such as diethyl malonate-d2.

-

Alkylation: Perform a double alkylation with propyl bromide.

-

Hydrolysis and Decarboxylation: Hydrolyze the ester and decarboxylate to yield deuterated valproic acid.

-

Purification: Purify the final product by distillation.

Characterization of Deuterated Valproic Acid

-

¹H NMR: A simplified spectrum with reduced signal intensity for the deuterated positions.

-

Mass Spectrometry: A molecular ion peak shifted by the mass of the incorporated deuterium atoms.

Pharmacokinetic Data

| Parameter | Valproic Acid | Deuterated Valproic Acid (Illustrative) |

| Half-life (t½) | 12-18 hours (adults) | Expected to be longer |

| Clearance (CL/F) | 7-12 mL/h/kg (adults) | Expected to be lower |

| Protein Binding | 90-95% | Unlikely to be significantly changed |

Case Study: Deuterated Lamotrigine

Lamotrigine is another anticonvulsant that acts on voltage-gated sodium channels. Its metabolism is primarily through glucuronidation.

Experimental Protocols

Synthesis of Deuterated Lamotrigine (Illustrative)

The synthesis of deuterated lamotrigine, such as Lamotrigine-d3, can be achieved using isotopically labeled intermediates.

-

Preparation: Synthesize a deuterated intermediate, for example, a deuterated dichlorobenzonitrile.

-

Cyclization: React the deuterated intermediate with other precursors to form the triazine ring of lamotrigine.

-

Purification: Purify the final product using standard techniques like recrystallization.

Characterization of Deuterated Lamotrigine

-

¹H NMR: Absence of the proton signal corresponding to the deuterated methyl group.

-

²H NMR: Presence of a signal for the deuterium in the methyl group.

-

Mass Spectrometry: A molecular weight increase of 3 atomic mass units for Lamotrigine-d3.

Pharmacokinetic Data

| Parameter | Lamotrigine | Deuterated Lamotrigine (Illustrative) |

| Half-life (t½) | ~29 hours | Expected to be longer |

| Clearance (CL/F) | ~0.4 mL/min/kg | Expected to be lower |

| Bioavailability | ~98% | May be altered |

Conclusion

The strategic deuteration of anticonvulsant drugs presents a promising avenue for improving their therapeutic profiles. By leveraging the kinetic isotope effect, it is possible to modulate the metabolism of these drugs, leading to enhanced pharmacokinetics and potentially better patient outcomes. The synthesis of these deuterated analogues requires careful planning and execution, and their thorough characterization using a combination of analytical techniques is essential to ensure their quality and confirm the desired isotopic labeling. As our understanding of drug metabolism and synthetic methodologies continues to grow, the application of deuteration in the development of new and improved anticonvulsants is likely to expand.

Methsuximide-d5: A Technical Guide to Analysis and Purity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Methsuximide-d5, a deuterated analog of the anticonvulsant drug Methsuximide. This document details its certificate of analysis, purity determination, mechanism of action, and metabolic pathways, serving as a vital resource for researchers and professionals in drug development and analysis.

Certificate of Analysis and Purity

The quality and purity of active pharmaceutical ingredients and their deuterated analogs are critical for research and development. A Certificate of Analysis (CoA) provides a summary of the analytical testing results for a specific batch of a compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for a representative batch of this compound.

| Parameter | Specification | Result |

| Chemical Formula | C₁₂H₈D₅NO₂ | Confirms |

| Molecular Weight | 208.27 g/mol | Confirms |

| CAS Number | 1189980-63-9 | Confirms |

| Appearance | Yellow Oil | Conforms |

| Purity (by HPLC) | ≥98.0% | 98.9% |

| Isotopic Purity (¹H NMR) | ≥98% Deuterium Incorporation | 99.7% atom D |

| Identity (¹H NMR, MS) | Conforms to structure | Conforms |

Experimental Protocols

Accurate determination of purity and identity relies on robust analytical methodologies. The following sections detail the typical experimental protocols used for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. This technique separates the main compound from any impurities.

-

Instrumentation : A standard HPLC system equipped with a UV detector.

-

Column : A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is commonly used.

-

Mobile Phase : A gradient or isocratic mixture of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape). A typical starting point is a 50:50 (v/v) mixture.

-

Flow Rate : A flow rate of 1.0 mL/min is generally employed.

-

Detection : UV detection at a wavelength of 254 nm.

-

Injection Volume : 10 µL.

-

Sample Preparation : A stock solution of this compound is prepared in the mobile phase or a suitable solvent like acetonitrile at a concentration of approximately 1 mg/mL. This is then diluted to a working concentration (e.g., 0.1 mg/mL).

-

Data Analysis : The purity is calculated by dividing the peak area of the main this compound peak by the total area of all peaks in the chromatogram and multiplying by 100%.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of this compound and to provide structural information.

-

Instrumentation : A mass spectrometer, often coupled with an HPLC system (LC-MS).

-

Ionization Source : Electrospray ionization (ESI) is a common technique for this type of molecule.

-

Analysis Mode : The analysis can be performed in positive ion mode to detect the protonated molecule [M+H]⁺.

-

Data Interpretation : The resulting mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound plus a proton.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Isotopic Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure of this compound and determining the extent of deuterium incorporation.

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Solvent : A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

-

¹H NMR : The ¹H NMR spectrum is used to confirm the absence of protons at the deuterated positions and to verify the signals from the remaining protons in the molecule. The isotopic purity can be estimated by comparing the integration of the residual proton signals at the deuterated positions to the integration of a non-deuterated proton signal.

-

¹³C NMR : The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Mechanism of Action: T-Type Calcium Channel Inhibition

Methsuximide, and by extension its deuterated analog, exerts its anticonvulsant effects primarily through the inhibition of T-type calcium channels in the brain.[1] These channels are crucial in the generation of the rhythmic spike-and-wave discharges that are characteristic of absence seizures. By blocking these channels, Methsuximide reduces the flow of calcium ions into neurons, which in turn dampens neuronal excitability and suppresses seizure activity.[1]

Figure 1: Simplified signaling pathway of Methsuximide's inhibitory action on T-type calcium channels.

Metabolic Pathway

Methsuximide undergoes extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. The major metabolic pathway is N-demethylation to form the active metabolite, N-desmethylmethsuximide. This metabolite also possesses anticonvulsant activity and has a longer half-life than the parent drug. Further metabolism involves hydroxylation of the phenyl ring and subsequent conjugation for excretion. The deuteration in this compound is at the N-methyl and phenyl groups, which can potentially alter the rate of metabolism (a phenomenon known as the kinetic isotope effect), leading to a different pharmacokinetic profile compared to the non-deuterated drug. Specifically, CYP3A4 is a key enzyme involved in its metabolism.

Figure 2: Overview of the primary metabolic pathways of Methsuximide.

Experimental Workflow for Purity and Identity Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of a this compound sample.

Figure 3: A logical workflow for the analysis of this compound.

References

The Role of Methsuximide-d5 in Preclinical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Methsuximide-d5 in in vitro and in vivo studies. Primarily utilized as a stable isotope-labeled internal standard, this compound is a critical tool for the accurate quantification of the anti-epileptic drug Methsuximide in complex biological matrices. This guide will detail its application, relevant experimental protocols, and the underlying pharmacological context.

Introduction to Methsuximide and the Role of Deuterated Internal Standards

Methsuximide is a succinimide anticonvulsant medication used in the management of absence seizures, particularly those refractory to other treatments. Its therapeutic effect is largely attributed to its active metabolite, N-desmethylmethsuximide. Accurate measurement of Methsuximide and its metabolite in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies.

Stable isotope-labeled internal standards, such as this compound, are the gold standard in quantitative analysis using mass spectrometry. A deuterated internal standard is chemically identical to the analyte of interest but has a higher molecular weight due to the substitution of hydrogen atoms with deuterium. This allows it to be distinguished from the analyte by the mass spectrometer while ensuring that it behaves identically during sample preparation and analysis, thus correcting for matrix effects and procedural losses.

Mechanism of Action and Metabolism of Methsuximide

Methsuximide is believed to exert its anticonvulsant effects by increasing the seizure threshold and suppressing the characteristic spike-and-wave pattern of absence seizures. This is achieved by depressing nerve transmission in the motor cortex. Methsuximide is rapidly metabolized in the liver, primarily through N-demethylation by cytochrome P450 enzymes (CYP2C19 has been implicated), to its active metabolite, N-desmethylmethsuximide. This metabolite has a significantly longer half-life than the parent drug and is considered the major contributor to the therapeutic effect.

Figure 1. Metabolic Pathway of Methsuximide.

Quantitative Analysis Using this compound

The use of this compound as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods allows for highly accurate and precise quantification of Methsuximide in biological samples.

General Experimental Workflow

The general workflow for the quantification of Methsuximide using this compound involves sample preparation, LC-MS/MS analysis, and data processing.

Figure 2. General workflow for Methsuximide quantification.

Typical Method Performance

The following table summarizes typical performance characteristics of a validated LC-MS/MS method for the quantification of Methsuximide using this compound.

| Parameter | Typical Value |

| Linearity Range | 1 - 1000 ng/mL |

| Correlation Coefficient (r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-day Precision (%CV) | < 15% |

| Inter-day Precision (%CV) | < 15% |

| Accuracy (% Bias) | ± 15% |

| Recovery | > 85% |

In Vitro Studies: Metabolic Stability Assays

In vitro metabolic stability assays are crucial for predicting the metabolic fate of a drug candidate. This compound is used as an internal standard to accurately quantify the depletion of the parent drug (Methsuximide) over time in the presence of metabolizing systems like liver microsomes or hepatocytes.

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

Preparation of Reagents:

-

Prepare a stock solution of Methsuximide in a suitable organic solvent (e.g., methanol or DMSO).

-

Prepare a working solution of this compound (internal standard) in the same solvent.

-

Thaw human liver microsomes (HLM) and NADPH regenerating system on ice.

-

-

Incubation:

-

Pre-warm a solution of HLM in phosphate buffer (pH 7.4) at 37°C.

-

Initiate the metabolic reaction by adding the Methsuximide stock solution to the HLM solution.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.

-

-

Sample Quenching and Preparation:

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the this compound internal standard.

-

Vortex the mixture to precipitate proteins.

-

Centrifuge the samples to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.

-

-

Data Analysis:

-

Quantify the remaining concentration of Methsuximide at each time point using the LC-MS/MS method.

-

Plot the natural logarithm of the percentage of Methsuximide remaining versus time to determine the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

-

| Parameter | Formula |

| Half-life (t½) | 0.693 / k |

| Intrinsic Clearance (CLint) | (0.693 / t½) * (incubation volume / protein amount) |

In Vivo Studies: Pharmacokinetic Analysis

In vivo pharmacokinetic studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug. This compound is used to accurately quantify Methsuximide concentrations in plasma or other biological fluids collected over time after drug administration.

Experimental Protocol: Oral Pharmacokinetic Study in Rats

-

Animal Dosing:

-

Administer a single oral dose of Methsuximide to a cohort of rats.

-

-

Blood Sampling:

-

Collect blood samples from the rats at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) into tubes containing an anticoagulant.

-

-

Plasma Preparation:

-

Centrifuge the blood samples to separate the plasma.

-

Store the plasma samples at -80°C until analysis.

-

-

Sample Analysis:

-

Thaw the plasma samples on ice.

-

Aliquots of the plasma samples are then processed as described in the general experimental workflow (Section 3.1), with the addition of this compound as the internal standard.

-

-

Pharmacokinetic Parameter Calculation:

-

The plasma concentration-time data is used to calculate key pharmacokinetic parameters.

-

| Pharmacokinetic Parameter | Description |

| Cmax | Maximum observed plasma concentration |

| Tmax | Time to reach Cmax |

| AUC (Area Under the Curve) | Total drug exposure over time |

| t½ (Half-life) | Time required for the plasma concentration to decrease by half |

| CL (Clearance) | Volume of plasma cleared of the drug per unit time |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes in the body |

Conclusion

This compound is an indispensable tool for researchers and drug development professionals working with Methsuximide. Its use as an internal standard in LC-MS/MS assays ensures the generation of high-quality, reliable data from both in vitro and in vivo studies. This, in turn, facilitates a comprehensive understanding of the metabolic stability and pharmacokinetic profile of Methsuximide, which is critical for its safe and effective therapeutic use.

Methodological & Application

Application Notes and Protocols for the Quantitation of Methsuximide using Methsuximide-d5 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methsuximide is an anticonvulsant drug used in the management of epilepsy. Therapeutic drug monitoring (TDM) of Methsuximide and its active metabolite, N-desmethylmethsuximide, is crucial for optimizing patient dosage, ensuring efficacy, and minimizing toxicity. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for TDM due to its high sensitivity, specificity, and accuracy. The use of a stable isotope-labeled internal standard, such as Methsuximide-d5, is paramount for reliable quantitation as it co-elutes with the analyte and effectively compensates for variations in sample preparation, chromatography, and ionization.[1][2]

This document provides detailed application notes and protocols for the quantitative analysis of Methsuximide in biological matrices, typically plasma or serum, using this compound as an internal standard.

Principle of the Method

The method involves the extraction of Methsuximide and the internal standard, this compound, from a biological matrix, followed by chromatographic separation and detection by tandem mass spectrometry. A simple protein precipitation step is commonly employed for sample preparation.[3] Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid to ensure good peak shape and ionization efficiency.[3][4]

Detection is performed using a triple quadrupole mass spectrometer in the Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly selective detection method minimizes interference from matrix components. The concentration of Methsuximide is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocols

Materials and Reagents

-

Methsuximide analytical standard

-

This compound internal standard

-

LC-MS/MS grade acetonitrile

-

LC-MS/MS grade methanol

-

LC-MS/MS grade water

-

Formic acid (≥98%)

-

Control human plasma/serum

Instrumentation

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

Analytical balance

-

Vortex mixer

-

Centrifuge

-

Autosampler vials

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Methsuximide and this compound in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the Methsuximide stock solution in 50:50 methanol:water to create working standard solutions for calibration curve and quality control samples.

-

Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water to a final concentration of 100 ng/mL.

Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma/serum sample, calibrator, or quality control, add 200 µL of the internal standard working solution (100 ng/mL in acetonitrile).

-

Vortex for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

| Parameter | Value |

| Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 0-0.5 min: 10% B; 0.5-3.0 min: 10-90% B; 3.0-3.5 min: 90% B; 3.5-3.6 min: 90-10% B; 3.6-5.0 min: 10% B |

Mass Spectrometry:

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 500 °C |

| IonSpray Voltage | 5500 V |

MRM Transitions (Predicted):

Note: The following MRM transitions are predicted based on the molecular weight of Methsuximide and common fragmentation patterns. Optimal transitions and collision energies should be determined experimentally.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Methsuximide | 204.1 | 118.1 | 100 | 15 |

| Methsuximide (Qualifier) | 204.1 | 91.1 | 100 | 25 |

| This compound | 209.1 | 123.1 | 100 | 15 |

| This compound (Qualifier) | 209.1 | 91.1 | 100 | 25 |

| N-desmethylmethsuximide | 190.1 | 118.1 | 100 | 15 |

| N-desmethylmethsuximide (Qualifier) | 190.1 | 91.1 | 100 | 25 |

Data Presentation and Method Validation

A comprehensive validation of the LC-MS/MS method should be performed according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Linearity

The linearity of the method should be assessed by preparing a calibration curve with at least six non-zero concentration levels spanning the expected therapeutic range of Methsuximide. The coefficient of determination (r²) should be ≥ 0.99.

Table 1: Example Calibration Curve Data for Methsuximide

| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |

| 10 | 0.052 |

| 25 | 0.128 |

| 50 | 0.255 |

| 100 | 0.510 |

| 250 | 1.275 |

| 500 | 2.550 |

| 1000 | 5.100 |

Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in multiple replicates on the same day and on different days. Precision is expressed as the relative standard deviation (%RSD), and accuracy as the percentage of the nominal concentration. Acceptance criteria are typically within ±15% (±20% for the lower limit of quantification).

Table 2: Precision and Accuracy Data for Methsuximide and its Metabolite

| Analyte | Concentration Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Methsuximide | Low QC | < 15% | < 15% | 85-115% |

| Mid QC | < 15% | < 15% | 85-115% | |

| High QC | < 15% | < 15% | 85-115% | |

| N-desmethylmethsuximide | Mid QC | 5.52% | 9.20% | 85-115% |

Recovery and Matrix Effect

Extraction recovery and matrix effect should be assessed to ensure that the sample preparation is efficient and that endogenous matrix components do not interfere with the ionization of the analyte and internal standard.

Table 3: Recovery and Matrix Effect Data

| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |

| Methsuximide | Low QC | > 85% | 85-115% |

| High QC | > 85% | 85-115% |

Visualizations

Caption: Workflow for the LC-MS/MS analysis of Methsuximide.

Caption: Logical relationship for quantitation using an internal standard.

Conclusion

The described LC-MS/MS method provides a robust and reliable approach for the quantitative analysis of Methsuximide in biological matrices. The use of this compound as an internal standard is essential for achieving high accuracy and precision, which are critical for therapeutic drug monitoring. Proper method validation is necessary to ensure the quality and reliability of the data generated.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Analysis of six anticonvulsant drugs using solid-phase extraction, deuterated internal standards, and gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Development and Validation of an LC-MS/MS Method for Pharmacokinetic Study of Methoxyamine in Phase I Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Quantitative Analysis of Methsuximide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Introduction

Methsuximide is a succinimide anticonvulsant medication used in the management of absence (petit mal) seizures, particularly in cases refractory to other treatments.[1] It is rapidly metabolized in the liver to its active metabolite, N-desmethylmethsuximide (normethsuximide), which has a much longer half-life and is primarily responsible for the therapeutic effect.[2] The therapeutic range for the active metabolite, N-desmethylmethsuximide, is generally considered to be 20 to 40 mcg/mL.[3] Therapeutic Drug Monitoring (TDM) is crucial for optimizing methsuximide therapy to enhance efficacy and minimize toxicity, given the significant inter-individual variability in its pharmacokinetics.[4]

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of methsuximide and its active metabolite, N-desmethylmethsuximide, in human plasma. The use of a stable isotope-labeled internal standard, Methsuximide-d5, ensures high accuracy and precision by correcting for variations during sample preparation and instrument analysis.

Principle

The method involves a simple protein precipitation step to extract methsuximide, N-desmethylmethsuximide, and the internal standard (this compound) from human plasma. The extracted samples are then analyzed using a reverse-phase liquid chromatography system coupled with a triple quadrupole mass spectrometer. The analytes are detected using electrospray ionization in positive mode (ESI+) and quantified via Selected Reaction Monitoring (SRM).

Detailed Experimental Protocol

1. Materials and Reagents

-

Analytes: Methsuximide, N-desmethylmethsuximide

-

Internal Standard: this compound

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade)

-

Water: Deionized water, 18 MΩ·cm or greater

-

Plasma: Drug-free human plasma (K2-EDTA)

2. Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of methsuximide, N-desmethylmethsuximide, and this compound by dissolving the appropriate amount of each compound in methanol.

-

Working Standard Solutions: Prepare serial dilutions of the methsuximide and N-desmethylmethsuximide stock solutions in 50:50 methanol:water to create calibration standards.

-

Internal Standard (IS) Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile to achieve a final concentration of 100 ng/mL. This solution will be used for protein precipitation.

3. Sample Preparation

-

Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality controls (QCs), and unknown samples.

-

Pipette 50 µL of plasma into the appropriately labeled tubes.

-

For calibration standards and QCs, add 10 µL of the corresponding working standard solution. For blanks and unknown samples, add 10 µL of 50:50 methanol:water.

-

Add 150 µL of the IS Working Solution (100 ng/mL this compound in acetonitrile) to all tubes. This step serves to precipitate plasma proteins and add the internal standard.[5]

-

Vortex each tube vigorously for 30 seconds to ensure thorough mixing and protein precipitation.

-

Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer 100 µL of the clear supernatant to a 96-well plate or autosampler vials.

-

Dilute the supernatant by adding 200 µL of water containing 0.1% formic acid.

-

Seal the plate or cap the vials and place in the autosampler for analysis.

4. LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for specific instrumentation.

Liquid Chromatography (LC) Conditions

| Parameter | Value |

|---|---|

| LC System: | UHPLC System |

| Column: | C18 Reverse-Phase, 2.1 x 50 mm, 1.9 µm |

| Mobile Phase A: | 0.1% Formic Acid in Water |

| Mobile Phase B: | 0.1% Formic Acid in Methanol |

| Flow Rate: | 0.4 mL/min |

| Injection Volume: | 5 µL |

| Column Temp: | 40 °C |

| Gradient: | 20% B to 95% B over 3.0 min, hold for 1.0 min, return to 20% B and equilibrate for 1.0 min |

Mass Spectrometry (MS) Conditions

| Parameter | Value |

|---|---|

| MS System: | Triple Quadrupole Mass Spectrometer |

| Ionization Mode: | Heated Electrospray (HESI), Positive Ion Mode |

| Scan Type: | Selected Reaction Monitoring (SRM) |

| Source Voltage: | 3500 V |

| Vaporizer Temp: | 350 °C |

| Sheath Gas: | 40 Arb |

| Aux Gas: | 10 Arb |

SRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

|---|---|---|---|

| Methsuximide | 204.1 | 118.1 | 15 |

| N-desmethylmethsuximide | 190.1 | 118.1 | 18 |

| This compound (IS) | 209.1 | 123.1 | 15 |

Data Presentation and Method Performance

The method was validated for linearity, sensitivity, accuracy, and precision.

Table 1: Calibration Curve and Linearity

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

|---|---|---|

| Methsuximide | 5 - 2,000 | > 0.995 |

| N-desmethylmethsuximide | 5 - 2,000 | > 0.995 |

Table 2: Accuracy and Precision

| Analyte | QC Level | Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |

|---|---|---|---|---|---|

| Methsuximide | LLOQ | 5 | < 10% | < 12% | ± 15% |

| Low QC | 15 | < 8% | < 10% | ± 10% | |

| Mid QC | 200 | < 5% | < 7% | ± 8% | |

| High QC | 1600 | < 5% | < 6% | ± 8% | |

| N-desmethylmethsuximide | LLOQ | 5 | < 12% | < 14% | ± 18% |

| Low QC | 15 | < 9% | < 11% | ± 12% | |

| Mid QC | 200 | < 6% | < 8% | ± 9% |

| | High QC | 1600 | < 5% | < 7% | ± 9% |

Acceptance criteria for precision (%CV) is ≤15% (≤20% for LLOQ) and for accuracy (% Bias) is within ±15% (±20% for LLOQ).

Visualizations

Experimental Workflow Diagram

Caption: Workflow for the LC-MS/MS analysis of methsuximide in plasma.

Analyte to Internal Standard Relationship

Caption: Use of this compound to correct and quantify target analytes.

References

- 1. Methsuximide - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Plasma concentrations of phensuximide, methsuximide, and their metabolites in relation to clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. UpToDate 2018 [doctorabad.com]

- 4. Therapeutic drug monitoring: which drugs, why, when and how to do it - Australian Prescriber [australianprescriber.tg.org.au]

- 5. documents.thermofisher.com [documents.thermofisher.com]

Application Notes: High-Throughput Analysis of Methsuximide in Human Plasma by LC-MS/MS using Methsuximide-d5 as an Internal Standard

Abstract